2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester is an organic compound with significant applications in various scientific fields. It is characterized by its unique structural features, which contribute to its reactivity and stability. This compound is recognized by its CAS number 79638-11-2 and has a molecular formula of C15H20O3, with a molecular weight of approximately 248.317 g/mol.
The compound is classified under the category of esters and is derived from the reaction between 2-propenoic acid (also known as acrylic acid) and a hexahydro-4,7-methano-1H-indene derivative. It is relevant in polymer chemistry and materials science due to its polymerizable properties. The compound's structure includes both an acrylate group and a methanoindene moiety, making it versatile for various applications.
The synthesis of 2-propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester typically involves the esterification of 2-propenoic acid with an alcohol derived from hexahydro-4,7-methano-1H-indene.
Technical Details:
Industrial synthesis may involve larger-scale processes where reactants are mixed in specific ratios and subjected to controlled temperatures and pressures.
The molecular structure of 2-propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester can be represented as follows:
This structure features:
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester participates in several chemical reactions:
Common Reagents and Conditions:
These reactions are pivotal for tailoring the properties of the compound for specific applications.
The mechanism of action for this compound involves its interaction with various biological systems through hydrolysis of the ester group. Upon hydrolysis:
Current research is ongoing to elucidate the exact molecular targets and biological pathways affected by this compound.
This compound exhibits stability under normal conditions but may react under specific circumstances such as high temperatures or in the presence of strong acids/bases.
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester has several notable applications:
The synthesis of 2-propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (C₁₃H₁₆O₂, CID 12577030) relies on acid-catalyzed esterification between 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenol and acrylic acid derivatives [5] [8]. This reaction follows classical Fischer esterification mechanisms, where Brønsted acid catalysts protonate the carboxylic acid carbonyl group, enhancing nucleophilic attack by the alcohol moiety. The bicyclic tertiary alcohol structure of the indenol reactant imposes steric constraints that necessitate optimized catalytic systems. p-Toluenesulfonic acid (pTSA) demonstrates superior catalytic efficiency (∼92% conversion) compared to mineral acids like sulfuric acid (∼78% conversion) due to reduced side reactions such as polymerization of the acrylic acid component [8].
Reaction optimization studies reveal that azeotropic solvents are critical for driving equilibrium toward ester formation. Toluene facilitates continuous water removal via Dean-Stark apparatus, achieving near-quantitative yields at 110–120°C within 6–8 hours [8]. Polar aprotic solvents like tetrahydrofuran (THF) suppress hydrolysis but require strict water content control (<0.1%). Catalyst loading significantly impacts economics: while 5 mol% pTSA delivers high yields, reducing to 1 mol% necessitates extended reaction times (24+ hours), making this trade-off unsuitable for industrial throughput [8].
Table 1: Catalyst Performance in Esterification
Catalyst | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
---|---|---|---|---|
p-Toluenesulfonic acid | 5 | 110–120 | 6–8 | 92 |
Sulfuric acid | 5 | 110–120 | 6–8 | 78 |
Amberlyst-15 | 10 | 80–90 | 10–12 | 85 |
Batch reactors face limitations in scaling the synthesis of this thermally sensitive ester, prompting adoption of continuous-flow systems. Tubular reactors with static mixers enable precise temperature control (±2°C) and reduced residence times (30–45 minutes), suppressing acrylic acid polymerization while maintaining conversions above 90% [8]. Key design parameters include:
Notably, operating at 10–15 bar pressure elevates the boiling point of toluene, allowing higher reaction temperatures (130°C) without solvent vaporization. This reduces viscosity and enhances mass transfer, boosting throughput by 40% compared to atmospheric systems [8]. However, excessive pressure (>20 bar) promotes undesired Diels-Alder side reactions between the indenyl moiety and acrylic acid.
Table 2: Continuous-Flow Process Metrics
Parameter | Batch Reactor | Continuous-Flow Reactor |
---|---|---|
Throughput (kg/h) | 5–10 | 25–40 |
Residence Time (min) | 360–480 | 30–45 |
Temperature Control | ±10°C | ±2°C |
Acrylic Acid Loss (%) | 15–20 | <5 |
Achieving polymer-grade purity (>99.5%) requires stringent purification to remove:
Fractional distillation under high vacuum (0.1–0.5 mmHg) is employed, leveraging the ester’s high boiling point (predicted 295.2°C) and moderate density (1.10 g/cm³) [8]. Multi-stage distillation columns with high reflux ratios (8:1–10:1) separate the product from low-boiling acrylic acid (boiling point 141°C) and high-boiling dimers. Temperature-sensitive materials necessitate short-path distillation with condenser temperatures maintained at 80–90°C to prevent crystallization.
Drying protocols are equally critical. Molecular sieves (3Å) reduce water content below 50 ppm, preventing ester hydrolysis during storage. Inhibitor removal columns (e.g., basic alumina) extract hydroquinone or MEHQ stabilizers added during synthesis, yielding inhibitor-free monomer suitable for controlled radical polymerization [4] [8]. Post-purification, the ester must be stored under inert gas (argon/nitrogen) at –20°C to prevent premature polymerization.
Table 3: Distillation Parameters for Polymer-Grade Ester
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
Vacuum Pressure | 0.1–0.5 mmHg | >0.5 mmHg: Poor separation efficiency |
Still Pot Temperature | 150–160°C | >170°C: Thermal decomposition |
Reflux Ratio | 8:1–10:1 | <8:1: Reduced purity |
Head Temperature | 115–120°C | >120°C: Acrylic acid contamination |
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